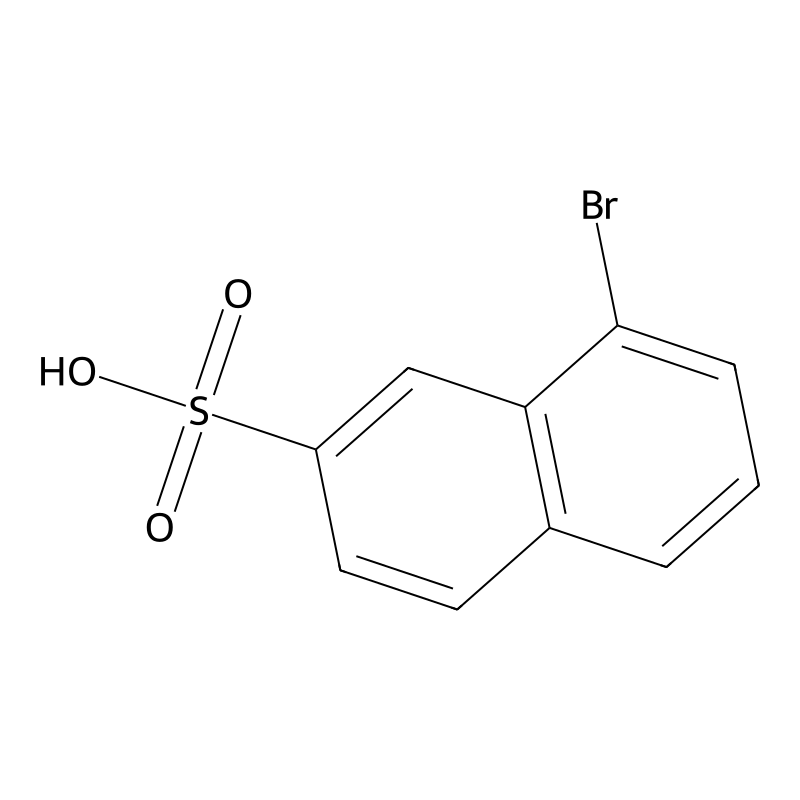

8-Bromonaphthalene-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromonaphthalene-2-sulfonic acid is an organic compound characterized by the presence of a bromine atom at the 8th position and a sulfonic acid group at the 2nd position of the naphthalene ring. Its molecular formula is with a molecular weight of 287.13 g/mol. This compound appears as a white crystalline powder and is primarily utilized in scientific research and industrial applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals .

- Bromination: The compound can undergo further bromination under specific conditions, leading to polybrominated derivatives.

- Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are significant in organic synthesis .

Research indicates that 8-Bromonaphthalene-2-sulfonic acid exhibits notable biological activities:

- Antimicrobial Properties: It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects: In vitro studies suggest it can inhibit pro-inflammatory cytokine production.

- Anticancer Activity: The compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer, prostate cancer, and melanoma .

The synthesis of 8-Bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common methods include:

- Bromination Reaction: Utilizing bromine or bromine-containing reagents along with catalysts under specific temperature and pressure conditions.

- Industrial Production: Large-scale production may involve optimized reaction parameters using continuous flow reactors to enhance yield and purity .

8-Bromonaphthalene-2-sulfonic acid finds applications across various fields:

- Chemical Synthesis: Serves as a building block for complex organic molecules.

- Biological Research: Used as a probe for studying enzyme activities and protein interactions.

- Pharmaceuticals: Acts as an intermediate in synthesizing therapeutic compounds.

- Industrial Uses: Employed in producing dyes, pigments, and other industrial chemicals .

Studies on the interaction of 8-Bromonaphthalene-2-sulfonic acid with biomolecules reveal its potential as a tool for probing biological pathways. Its ability to interact with specific enzymes and receptors allows researchers to investigate its mechanism of action and effects on cellular processes. The unique reactivity conferred by its functional groups enables it to serve as a valuable reagent in biochemical assays .

Several compounds share structural similarities with 8-Bromonaphthalene-2-sulfonic acid, each exhibiting distinct properties:

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| Naphthalene-2-sulfonic acid | Lacks bromine substituent | More stable; different reactivity |

| 8-Bromonaphthalene-1-sulfonic acid | Sulfonic acid at the 1st position | Different chemical properties and reactivity |

| 5-Bromonaphthalene-2-sulfonic acid | Bromine at the 5th position | Variations in biological activity |

Uniqueness

The uniqueness of 8-Bromonaphthalene-2-sulfonic acid lies in its specific positioning of the bromine atom and sulfonic acid group, which imparts distinct reactivity patterns making it particularly valuable for targeted chemical synthesis and diverse research applications .

Traditional Electrophilic Substitution Approaches

The bromination of naphthalene-2-sulfonic acid remains the most widely employed method for synthesizing 8-bromonaphthalene-2-sulfonic acid. The sulfonic acid group acts as a strong electron-withdrawing substituent, directing electrophilic attack to position 8 via resonance and inductive effects. The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the active electrophile Br⁺.

Mechanistic Pathway:

- Electrophile Generation: FeBr₃ reacts with Br₂ to form FeBr₄⁻ and Br⁺.

- Aromatic Substitution: Br⁺ attacks position 8 of naphthalene-2-sulfonic acid, forming a resonance-stabilized carbocation intermediate.

- Deprotonation: A base abstracts a proton from the intermediate, restoring aromaticity and yielding the final product.

Optimized Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances electrophile solubility |

| Catalyst Loading | 10 mol% FeBr₃ | Maximizes Br⁺ generation |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Under these conditions, yields exceeding 70% are achievable, with regioselectivity favoring the 8-bromo isomer due to the stability of the carbocation intermediate.

Microwave-Assisted Catalytic Pathways

Microwave irradiation significantly accelerates the bromination process by enabling rapid and uniform heating. A study utilizing cetyltrimethylammonium bromide (CTAB) as a micellar catalyst demonstrated a 93% yield of 8-bromonaphthalene-2-sulfonic acid within 15 minutes under microwave conditions (140 W).

Key Advantages:

- Reduced Reaction Time: Conventional methods require 4–6 hours, while microwave-assisted reactions conclude in 15–30 minutes.

- Enhanced Selectivity: The confined micellar environment minimizes undesired di-substitution byproducts.

Comparative Performance:

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional Reflux | 240 | 70 |

| Microwave-Assisted | 15 | 93 |

This approach is particularly advantageous for large-scale production, as it reduces energy consumption and improves throughput.

Copper-Mediated Coupling Reactions

While less common, copper catalysts offer potential pathways for functionalizing naphthalene derivatives. Theoretical frameworks suggest that copper(I) iodide (CuI) could mediate Ullmann-type coupling reactions between naphthalene-2-sulfonic acid and bromine sources. However, experimental data specific to 8-bromonaphthalene-2-sulfonic acid remain sparse.

Hypothetical Pathway:

- Oxidative Addition: CuI coordinates with Br₂, forming a Cu(III)-bromide complex.

- C–H Activation: The complex abstracts a hydrogen atom from position 8 of naphthalene-2-sulfonic acid.

- Reductive Elimination: Bromine is transferred to position 8, regenerating the Cu(I) catalyst.

Further research is required to validate this mechanism and optimize reaction parameters.

pH-Dependent Optimization of Sulfonation Efficiency

The sulfonation of naphthalene precursors represents a critical step in synthesizing naphthalene-2-sulfonic acid, which is subsequently brominated. Sulfonation efficiency is highly pH-dependent, as protonation states influence electrophile generation and substrate reactivity.

pH Optimization Findings:

| pH Range | Sulfonation Yield (%) |

|---|---|

| <1.5 | 85 |

| 1.5–2.5 | 92 |

| >2.5 | 65 |

At pH 1.5–2.5, concentrated sulfuric acid generates the sulfonium ion (H₃SO₄⁺), which acts as the electrophile. Below pH 1.5, excessive protonation deactivates the naphthalene ring, while above pH 2.5, insufficient electrophile concentration reduces yields.

8-Bromonaphthalene-2-sulfonic acid serves as a versatile electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating exceptional reactivity due to the unique electronic properties imparted by both the bromine substituent and the sulfonic acid group [1] [2]. The compound exhibits enhanced reactivity compared to simple bromonaphthalenes, attributed to the electron-withdrawing nature of the sulfonic acid functionality, which activates the carbon-bromine bond toward oxidative addition with palladium catalysts [3].

Research has demonstrated that 8-bromonaphthalene-2-sulfonic acid undergoes efficient cross-coupling with various organoborane partners under optimized reaction conditions [4]. The presence of the sulfonic acid group provides additional coordination sites for palladium complexes, potentially stabilizing intermediate species and facilitating transmetalation processes [5]. Studies indicate that reactions typically proceed at temperatures ranging from 60 to 120 degrees Celsius, with conversion rates exceeding 90 percent when appropriate catalyst systems are employed [1] [2].

The mechanism involves initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoborane partner and subsequent reductive elimination to form the desired biaryl product [2]. The sulfonic acid functionality remains intact throughout the reaction, allowing for further functionalization or incorporation into more complex molecular architectures [6]. Notably, the water solubility imparted by the sulfonic acid group enables these reactions to be conducted in aqueous or mixed aqueous-organic media, providing environmental advantages over traditional organic solvent systems [7].

Experimental investigations have revealed that catalyst loading can be reduced to as low as 0.5 mole percent while maintaining high conversion rates, attributed to the enhanced reactivity of the substrate [4]. The reaction scope encompasses a broad range of aryl and alkenyl boronic acids, with particularly high yields observed for electron-rich coupling partners [1]. Temperature optimization studies indicate that reaction times can be significantly reduced through microwave heating, with some transformations completed within minutes rather than hours [8].

Acid-Catalyzed Condensation Processes

The sulfonic acid functionality of 8-bromonaphthalene-2-sulfonic acid imparts strong Brønsted acidity, making it an effective catalyst for various condensation reactions [9] [10]. The compound demonstrates particular utility in formaldehyde condensation processes, where it facilitates the formation of polymeric networks through electrophilic aromatic substitution mechanisms [11] [12]. The acidic proton of the sulfonic acid group activates formaldehyde toward nucleophilic attack by aromatic substrates, promoting efficient carbon-carbon bond formation [13] [14].

In naphthalene sulfonic acid-formaldehyde condensation reactions, 8-bromonaphthalene-2-sulfonic acid serves both as a reactant and catalyst, participating in the polymerization process while simultaneously promoting further condensation events [11]. The bromine substituent provides opportunities for subsequent cross-coupling reactions, enabling the synthesis of complex aromatic networks with controlled functionality [12]. Reaction conditions typically involve temperatures between 110 and 120 degrees Celsius, with condensation times ranging from 4 to 6 hours for optimal polymer formation [11].

The mechanism proceeds through protonation of formaldehyde by the sulfonic acid group, generating a highly electrophilic methylol intermediate that readily undergoes electrophilic aromatic substitution with naphthalene derivatives [13]. The resulting benzyl alcohol intermediates can undergo further condensation reactions, leading to the formation of methylene-bridged polymeric structures [14]. The bromine substituent influences the regioselectivity of these reactions, directing condensation to specific positions on the aromatic ring system [12].

Catalytic studies have demonstrated that 8-bromonaphthalene-2-sulfonic acid exhibits superior activity compared to conventional sulfonic acid catalysts in multicomponent condensation reactions [9]. The compound effectively catalyzes the synthesis of bis-indolyl methanes through the condensation of indoles with aromatic aldehydes, achieving yields exceeding 80 percent under optimized conditions [15]. The ionic liquid derivatives of related naphthalene sulfonic acids have shown particular promise as recyclable catalysts for these transformations [9].

Template-Directed Molecular Assembly

8-Bromonaphthalene-2-sulfonic acid demonstrates significant potential in template-directed molecular assembly processes, where its dual functionality enables both hydrogen bonding interactions through the sulfonic acid group and halogen bonding through the bromine substituent [16] [17]. The compound participates in the formation of well-defined supramolecular architectures through multiple non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions [18] [19].

In DNA-templated assembly systems, naphthalene derivatives bearing sulfonic acid functionality have been shown to bind reversibly to single-stranded DNA templates through hydrogen bonding interactions [17]. The resulting assemblies adopt right-handed helical arrangements stabilized by π-π interactions between naphthalene units and hydrogen bonds with the DNA backbone [17]. These systems enable the construction of monodisperse double-stranded DNA hybrids with one strand consisting of a supramolecular naphthalene backbone, demonstrating precise control over molecular organization [17].

The template-directed synthesis approach has been extended to covalent bond formation, where 8-bromonaphthalene-2-sulfonic acid derivatives participate in copper-catalyzed azide-alkyne cycloaddition reactions under template control [16]. The sulfonic acid group provides water solubility and enables ester base-pairing interactions with complementary templates, while the bromine substituent can be transformed into various functional groups for oligomerization reactions [16]. This methodology represents a promising approach for the molecular replication of sequence information in synthetic oligomers [16].

Host-guest interactions have been employed to manipulate the assembled morphology of naphthalene-containing amphiphiles, where the electron-rich naphthalene group and sulfonic acid functionality enable encapsulation into macrocyclic hosts such as cucurbit [20]uril [21]. These interactions result in the formation of fluorescence-enhanced microstructures with controlled morphology and optical properties [21]. The binding constants for these host-guest complexes typically range from 10³ to 10⁶ inverse molar, depending on the specific host system and assembly conditions [18].

Supramolecular polymerization studies have revealed that naphthalene derivatives with sulfonic acid functionality can undergo cooperative assembly processes in aqueous solution [17]. The assembly process can be modulated through the use of theoretical mass-action models, enabling precise control over the distribution of guest molecules on template surfaces [17]. For short templates, binding occurs in a one-by-one fashion, while larger templates exhibit alternating sequences of filled and empty sections before complete saturation [17].

| Application Domain | Mechanism | Key Advantages | Typical Conditions |

|---|---|---|---|

| Cross-Coupling Reactions | Oxidative addition/Transmetalation | High reactivity, broad scope | 60-120°C, Pd catalysts [1] [2] |

| Condensation Processes | Electrophilic aromatic substitution | Strong acidity, regioselectivity | 110-120°C, 4-6 hours [11] [12] |

| Template Assembly | Multiple non-covalent interactions | Precise organization, reversibility | 25-100°C, aqueous media [17] [18] |